molecular formula C23H17N3S B11699972 N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B11699972
M. Wt: 367.5 g/mol
InChI Key: HWRSQSBIJIBOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1H-INDOL-3-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound features an indole moiety and a benzothiazole moiety, connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(1H-INDOL-3-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the indole or benzothiazole moieties are substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indole or benzothiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its unique structural features that may allow for selective binding to biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (E)-1-(1H-INDOL-3-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE exerts its effects is primarily through its interaction with specific molecular targets The indole and benzothiazole moieties allow for binding to various enzymes and receptors, modulating their activity

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Another precursor used in the synthesis.

    N-(1H-Indol-3-ylmethylene)aniline: A structurally similar imine compound.

Uniqueness: (E)-1-(1H-INDOL-3-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is unique due to the combination of the indole and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C23H17N3S

Molecular Weight

367.5 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C23H17N3S/c1-15-6-11-21-22(12-15)27-23(26-21)16-7-9-18(10-8-16)24-13-17-14-25-20-5-3-2-4-19(17)20/h2-14,25H,1H3

InChI Key

HWRSQSBIJIBOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.